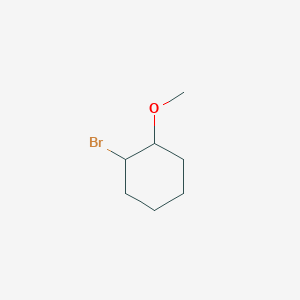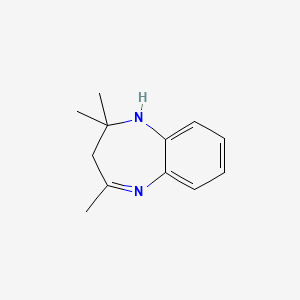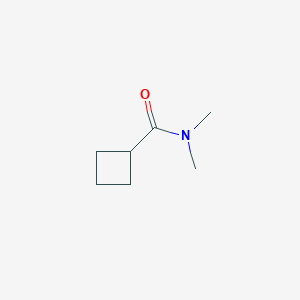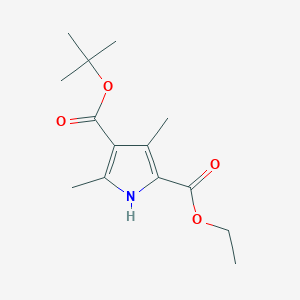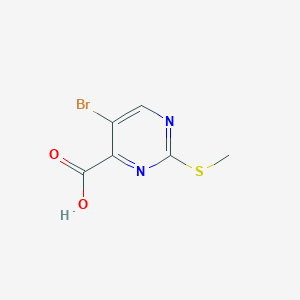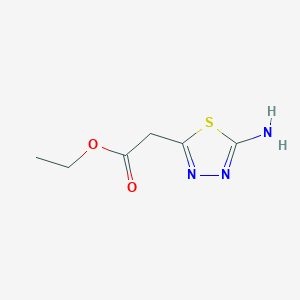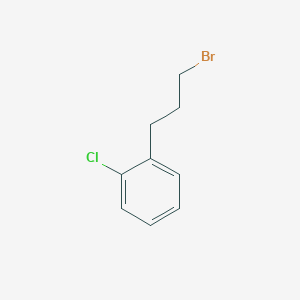
2-(1,1'-联苯-4-氧基)-2-甲基丙酸
描述
2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, also known as 4-O-Biphenyl-2-ylmethyl-2-methylpropanoic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 270.3 g/mol and a melting point of 94-96 °C. This compound has been the subject of numerous studies due to its potential applications in the fields of medicinal chemistry, medicinal biology, and biochemistry.
科学研究应用
有机合成
2-(1,1'-联苯-4-氧基)-2-甲基丙酸: 是有机合成中一种有价值的化合物。 它可用于创建具有联苯结构的复杂分子,这些结构在许多天然产物和药物中普遍存在。 联苯部分是药物中常见的特征,因为它能够与生物靶点相互作用 .
荧光材料
该化合物可用作合成荧光材料的前体。 通过将其掺入嘧啶基结构中,研究人员可以开发出用于有机发光二极管 (OLED) 和生物成像等应用的新型发光材料 .
药物化学
在药物化学中,2-(1,1'-联苯-4-氧基)-2-甲基丙酸 可用于合成多种生物活性化合物。 其联苯核心对于创建具有潜在抗炎、抗菌和抗肿瘤特性的分子至关重要 .
液晶
该化合物中联苯核心在液晶领域非常重要。 它可用于生产具有特定光学性质的材料,这对显示器和先进光学器件至关重要 .
抗氧化潜力
该化合物的衍生物因其抗氧化潜力而受到研究。 它们可用于估计化学物质的抗氧化能力,这对于开发新型治疗剂至关重要 .
质子化和络合
该化合物的结构允许质子化和络合,使其在设计用于酸度、极性、金属阳离子和硝基芳香族炸药的传感器方面很有用 .
双光子吸收特性
2-(1,1'-联苯-4-氧基)-2-甲基丙酸: 衍生物以其双光子吸收特性而闻名。 这使得它们适合于开发用于高级成像技术的结构,尤其是在生物环境中 .
药物开发
联苯骨架是开发各种药物的关键组成部分。 它用于合成具有多种治疗活性的化合物,包括治疗骨质疏松症、糖尿病和疟疾等疾病 .
作用机制
Target of Action
The primary target of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to reduced inflammation and pain.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to impact its bioavailability .
生化分析
Biochemical Properties
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin G/H synthase 1, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This interaction can lead to changes in the levels of prostaglandins, affecting various physiological processes such as inflammation and pain.
Cellular Effects
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation, such as the NF-κB pathway . By inhibiting key enzymes in these pathways, it can reduce the expression of pro-inflammatory genes, leading to decreased inflammation. Additionally, it can influence cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of prostaglandin G/H synthase 1 by binding to its active site . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained inhibition of inflammatory pathways, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, it has been observed to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolic pathways include hydroxylation and glucuronidation, leading to the formation of various metabolites. These metabolites can have different biological activities and can be excreted through urine and feces. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . The localization to these organelles can affect its activity and function, as it can interact with organelle-specific enzymes and proteins. Additionally, post-translational modifications, such as phosphorylation, can influence its subcellular distribution and stability.
属性
IUPAC Name |
2-methyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVPNWVEKYXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326091 | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-74-8 | |
| Record name | 1222-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


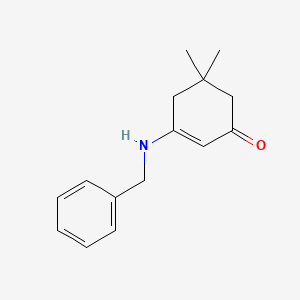

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)
